2-bromo-1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}ethan-1-one
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Overview
Description
2-Bromo-1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}ethan-1-one is a chemical compound with the molecular formula C9H13BrO2 and a molecular weight of 233.10 g/mol . This compound features a bromine atom attached to an ethanone group, which is further connected to a bicyclic structure containing an oxygen atom. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}ethan-1-one typically involves the use of Diels-Alder reactions. These reactions are performed between furans and olefinic or acetylenic dienophiles . The reaction conditions often require the presence of a catalyst and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. The process includes the use of high-purity reagents and advanced synthesis techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted ethanones, alcohols, and other derivatives that retain the bicyclic structure of the original compound.
Scientific Research Applications
2-Bromo-1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-bromo-1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-oxabicyclo[3.1.1]heptan-5-ylmethanol: A similar compound with a hydroxyl group instead of a bromine atom.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen atom in the ring structure.
Uniqueness
2-Bromo-1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}ethan-1-one is unique due to the presence of the bromine atom, which imparts different chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-1-(1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO2/c1-8-5-9(6-8,2-3-12-8)7(11)4-10/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFFCMDEFCAJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CCO2)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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